5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a difluoromethyl group and a thiadiazole ring, making it a versatile molecule for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, which may involve reagents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Coupling of the Rings: The final step involves coupling the pyrazole and thiadiazole rings, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, making it a promising candidate for pharmaceutical applications .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and subsequently affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-[1-(Methyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its bioactivity and make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C6H5F2N5S |
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Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-[1-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H5F2N5S/c7-5(8)13-2-1-3(12-13)4-10-11-6(9)14-4/h1-2,5H,(H2,9,11) |
InChI Key |
NMSMJWTWCRUFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C2=NN=C(S2)N)C(F)F |
Origin of Product |
United States |
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